N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c25-19(21-10-12-23-11-9-15-4-1-2-5-17(15)23)14-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25) |
InChI Key |
JTEYPZRKTGZQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathway
-
Diketone Formation : A thiophene-containing diketone (e.g., 3-thiophen-2-yl-2,4-dioxobutane) is prepared.
-
Cyclocondensation : The diketone reacts with hydrazine hydrate under reflux in anhydrous benzene to form the pyridazinone ring.
Table 1: Representative Conditions for Pyridazinone Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous benzene | |
| Temperature | Reflux (80–100°C) | |
| Reaction Time | 6–8 hours | |
| Yield | 70–85% (analogous compounds) |
Stage 2: Functionalization at Position 2
Functionalization at position 2 of the pyridazinone involves chlorination to introduce a reactive site for subsequent nucleophilic substitution.
Chlorination Protocol
-
Reagent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Conditions : Heating the pyridazinone in POCl₃ for 30 minutes to 3 hours.
Table 2: Chlorination Outcomes
| Substrate | Product | Yield (%) | Source |
|---|---|---|---|
| 6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl | 2-Chloro-6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl | 80–90 |
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane or THF | |
| Base | K₂CO₃ or Et₃N | |
| Temperature | 0–25°C (for sensitive intermediates) |
Critical Challenges and Solutions
Regioselectivity
Amide Stability
-
Problem : Hydrolysis of the acetamide under acidic conditions.
-
Solution : Use anhydrous conditions and mild bases (e.g., K₂CO₃) during substitution.
Spectroscopic Characterization
The final compound is characterized using ¹H NMR , ¹³C NMR , and HRMS . Key spectral features include:
-
¹H NMR :
-
δ 8.2–8.5 ppm (indole aromatic protons).
-
δ 3.2–3.5 ppm (CH₂ of ethyl chain).
-
δ 2.1–2.3 ppm (acetamide methyl group).
-
Alternative Synthetic Routes
One-Pot Synthesis
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like bromine or nitric acid
Scientific Research Applications
Biological Activities
Research has indicated that N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide exhibits promising biological activities, including:
- Anti-inflammatory Effects : The indole moiety is known for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against solid tumors such as colon and lung cancers. Its structural components may allow it to modulate cancer-related cellular pathways .
- Antimicrobial Activity : The compound's unique structure may enable it to interact with microbial targets, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Antitumor Activity
A study investigated the antitumor activity of structurally similar compounds to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, highlighting the potential for further development into therapeutic agents for solid tumors .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were evaluated for their antimicrobial activity against Mycobacterium tuberculosis. Several derivatives exhibited potent inhibitory effects, suggesting that modifications to the original structure could enhance activity against specific pathogens .
Potential Applications in Drug Development
Given its diverse biological activities, this compound has several potential applications in drug development:
| Application Area | Potential Uses |
|---|---|
| Oncology | Treatment of solid tumors (e.g., colon cancer) |
| Infectious Diseases | Development of new antimicrobial agents |
| Inflammatory Conditions | Anti-inflammatory therapies |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets in the body. The indole moiety can interact with serotonin receptors, while the pyridazinone ring can inhibit certain enzymes involved in inflammatory pathways. These interactions lead to modulation of cellular signaling pathways, resulting in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Their Implications
The following table summarizes key structural analogs, their substitutions, molecular weights, and observed or inferred biological activities:
Key Observations
- Thiophene vs. Aryl Substitutions : The target compound’s thiophen-2-yl group distinguishes it from analogs with phenyl (e.g., 3-methoxyphenyl in ) or heteroaryl (e.g., pyridin-2-yl thiazole in ) substitutions. Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets in enzymes like cyclooxygenase (COX) or kinases .
- Indole Positional Isomerism: Substitution at indole-1-yl (target compound) vs. Indole-3-yl derivatives are prevalent in serotonin receptor ligands, whereas indole-1-yl may favor alternative binding modes.
- Biological Activity Trends: Pyridazinones with electron-withdrawing groups (e.g., chloro-indole in ) show enhanced cytotoxicity, possibly due to increased electrophilicity. Antioxidant activity is noted in hydroxyimino-indole acetamides , suggesting that redox properties depend on substituents beyond the pyridazinone core.
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 378.4 g/mol
- CAS Number : 1226426-80-7
The compound features a heterocyclic structure with indole, thiophene, and pyridazine moieties, which contribute to its unique chemical properties and interactions with biological targets .
This compound exhibits promising biological activities through various mechanisms:
- Enzyme Modulation : The compound has been shown to interact with enzymes involved in critical biological pathways, potentially modulating their activity. This interaction is vital for understanding its therapeutic potential.
- Anticancer Properties : The indole moiety is particularly significant due to its known pharmacological properties, including anticancer effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which are essential for treating various inflammatory diseases.
Comparative Activity
To provide context on its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Indole and pyridazine rings | Methoxyethyl substitution enhances solubility |
| 5r (from a study on indole derivatives) | Indole core with various substitutions | Demonstrated potent activity against HepG2 cells |
| 2-adamantane-based indole derivatives | Adamantane fused with indole | Unique scaffold that may enhance biological interactions |
The distinct combination of indole, thiophene, and pyridazine structures in this compound may confer unique pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features:
- Indole moiety : Aromatic heterocycle known for interactions with biological targets like serotonin receptors .
- Pyridazinone core (6-oxopyridazine): Electron-deficient ring enabling hydrogen bonding and π-π stacking with enzymes .
- Thiophene substituent : Enhances lipophilicity and may modulate metabolic stability .
- Acetamide linker : Provides flexibility for target binding and structural diversification .
Methodological Insight : Use NMR and X-ray crystallography to confirm spatial arrangement. Computational tools (e.g., molecular docking) can predict interactions with targets like kinases or proteases .
Basic: What synthetic routes are commonly employed for this compound?
A typical multi-step synthesis involves:
Pyridazinone core formation : Cyclocondensation of diketones with hydrazines .
Thiophene substitution : Suzuki-Miyaura coupling to introduce the thiophenyl group at position 3 .
Indole-ethylamine attachment : Nucleophilic acyl substitution or amide coupling reactions .
Acetamide linkage : Carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography .
Advanced: How can synthetic yields be improved while minimizing side reactions?
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce epimerization .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thiophene functionalization .
- Solvent optimization : Use DMF for polar intermediates or THF for non-polar steps to enhance solubility .
- Purification : Employ preparative HPLC for final compound isolation (>95% purity) .
Basic: What in vitro assays are recommended for initial biological screening?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., SK-OV-3, DU-145) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., elastase) .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Potential causes and solutions:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Verify via HPLC-MS; impurities >5% skew results .
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and control for passage number .
- Statistical rigor : Replicate experiments ≥3 times and apply ANOVA for significance testing .
Advanced: How can structure-activity relationship (SAR) studies enhance potency?
- Indole modifications : Introduce electron-withdrawing groups (e.g., -F) to improve target affinity .
- Pyridazinone substitution : Replace thiophene with furan to alter π-stacking interactions .
- Acetamide branching : Test methyl or ethyl groups to optimize steric bulk .
Validation : Synthesize analogs and compare IC₅₀ values in parallel assays .
Basic: What analytical techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Assign protons and carbons, confirming regiochemistry (e.g., pyridazinone substitution) .
- HRMS : Validate molecular formula and detect isotopic patterns .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Advanced: What strategies identify biological targets for this compound?
- Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates .
- Thermal shift assay : Monitor protein denaturation to identify stabilized targets .
- CRISPR screening : Genome-wide knockouts to pinpoint sensitivity/resistance genes .
Advanced: How can computational modeling guide mechanistic studies?
- Molecular docking (AutoDock Vina) : Predict binding modes to kinases or GPCRs .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity .
Advanced: How to address stability issues in aqueous solutions?
- pH adjustment : Stabilize the compound in buffers (pH 6–8) to prevent hydrolysis .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Degradation analysis : Use LC-MS to identify breakdown products under stress conditions (heat/light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
